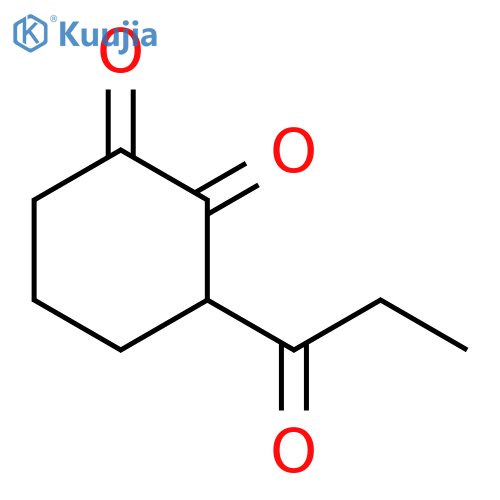Cas no 1564468-71-8 (3-Propanoylcyclohexane-1,2-dione)

3-Propanoylcyclohexane-1,2-dione 化学的及び物理的性質
名前と識別子
-
- 3-propanoylcyclohexane-1,2-dione
- EN300-1124936
- 1564468-71-8
- 1,2-Cyclohexanedione, 3-(1-oxopropyl)-
- 3-Propanoylcyclohexane-1,2-dione
-
- インチ: 1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h6H,2-5H2,1H3
- InChIKey: GUMVLAYLXDJGPX-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCCC(C(=O)CC)C1=O
計算された属性
- せいみつぶんしりょう: 168.078644241g/mol
- どういたいしつりょう: 168.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- 密度みつど: 1.142±0.06 g/cm3(Predicted)
- ふってん: 291.4±33.0 °C(Predicted)
- 酸性度係数(pKa): 7.07±0.20(Predicted)
3-Propanoylcyclohexane-1,2-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124936-1.0g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1124936-2.5g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1124936-0.1g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1124936-5g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 5g |
$1199.0 | 2023-10-26 | |
| Enamine | EN300-1124936-0.25g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1124936-10.0g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1124936-1g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 1g |
$414.0 | 2023-10-26 | |
| Enamine | EN300-1124936-5.0g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1124936-0.05g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1124936-0.5g |
3-propanoylcyclohexane-1,2-dione |
1564468-71-8 | 95% | 0.5g |
$397.0 | 2023-10-26 |
3-Propanoylcyclohexane-1,2-dione 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-Propanoylcyclohexane-1,2-dioneに関する追加情報
3-Propanoylcyclohexane-1,2-dione: A Comprehensive Overview
3-Propanoylcyclohexane-1,2-dione, also known by its CAS registry number CAS No. 1564468-71-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development, material synthesis, and as a precursor for advanced chemical intermediates. Recent studies have shed light on its properties, synthesis methods, and potential uses, making it a subject of ongoing research.
The molecular structure of 3-Propanoylcyclohexane-1,2-dione consists of a cyclohexane ring with two ketone groups at the 1 and 2 positions and a propanoyl group at the 3 position. This arrangement imparts the compound with distinctive electronic and steric properties. The presence of the propanoyl group introduces additional functionality, making it a versatile building block for various chemical transformations. Researchers have explored its reactivity under different conditions, revealing its potential as a substrate for enantioselective synthesis and catalytic processes.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Propanoylcyclohexane-1,2-dione. Traditional approaches involved multi-step syntheses with low yields, but modern techniques leveraging green chemistry principles have improved both efficiency and sustainability. For instance, enzymatic catalysis and microwave-assisted synthesis have been employed to streamline the production process. These methods not only enhance yield but also reduce environmental impact, aligning with current trends in sustainable chemistry.
The applications of 3-Propanoylcyclohexane-1,2-dione span across multiple domains. In pharmaceutical research, it has been investigated as a potential lead compound for drug development due to its ability to modulate biological pathways. Its role as an intermediate in the synthesis of bioactive molecules has been highlighted in recent studies. Additionally, in materials science, this compound has shown promise as a precursor for advanced polymers and organic materials with tailored properties.
Recent studies have also explored the use of 3-Propanoylcyclohexane-1,2-dione in biotechnological applications. Its ability to participate in metabolic pathways makes it a valuable tool in metabolic engineering and synthetic biology. Researchers have demonstrated its utility in producing high-value biochemicals through engineered microbial strains.
In terms of environmental impact and safety considerations, 3-Propanoylcyclohexane-1,2-dione has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under controlled conditions, the compound exhibits moderate biodegradability without posing significant risks to aquatic ecosystems. However, further research is required to fully understand its long-term environmental implications.
The future outlook for 3-Propanoylcyclohexane-1,2-dione is promising. With ongoing advancements in synthetic methods and an increasing demand for versatile chemical building blocks, this compound is expected to play an increasingly important role in various industries. Its potential applications in drug discovery, material science, and biotechnology are areas that warrant further exploration.
In conclusion, 3-Propanoylcyclohexane-1,2-dione, identified by CAS No. 1564468-71-8 , stands as a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions in chemical synthesis and material development.
1564468-71-8 (3-Propanoylcyclohexane-1,2-dione) 関連製品
- 947602-46-2(tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate)
- 20300-61-2(6,8-Dichloro-2H-chromen-2-one)
- 854267-20-2(6-chloro-3-methyl-1-benzothiophene-2-sulfonamide)
- 1248363-77-0((2-Chloro-5-nitrophenyl)methanesulfonamide)
- 2172124-52-4(6-chloro-2-pentylquinazoline-4-carboxylic acid)
- 1936221-55-4(4-Chloro-2-ethyl-2-methylbutanal)
- 644970-78-5(Methyl 2-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]benzoate)
- 1033-93-8(Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride)
- 1262018-94-9(4,2',3',4',5',6'-Hexafluorobiphenyl-2-acrylic acid)
- 90873-35-1(ethyl 5-amino-4,6-dimethyl-pyridine-3-carboxylate)




